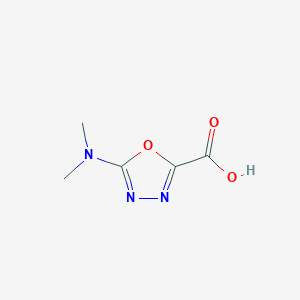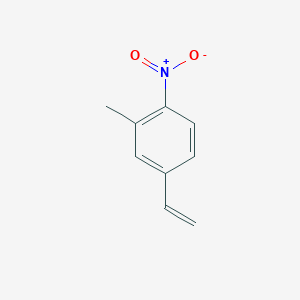
4-Ethenyl-2-methyl-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-2-methyl-1-nitrobenzene is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzene, characterized by the presence of an ethenyl group (vinyl group), a methyl group, and a nitro group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2-methyl-1-nitrobenzene typically involves the nitration of 2-methylstyrene (also known as o-methylstyrene). The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethenyl-2-methyl-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Formation of 4-ethenyl-2-methylbenzoic acid.
Reduction: Formation of 4-ethenyl-2-methyl-1-aminobenzene.
Substitution: Formation of 4-ethenyl-2-methyl-1-nitro-3-bromobenzene.
Aplicaciones Científicas De Investigación
4-Ethenyl-2-methyl-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers and resins, where its unique chemical structure imparts desirable properties to the final products.
Mecanismo De Acción
The mechanism of action of 4-Ethenyl-2-methyl-1-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the compound can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethenyl-1-nitrobenzene: Lacks the methyl group at the 2-position.
2-Methyl-1-nitrobenzene: Lacks the ethenyl group.
4-Methyl-1-nitrobenzene: Lacks the ethenyl group and has the methyl group at the 4-position.
Uniqueness
4-Ethenyl-2-methyl-1-nitrobenzene is unique due to the combination of the ethenyl, methyl, and nitro groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
63914-62-5 |
|---|---|
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
4-ethenyl-2-methyl-1-nitrobenzene |
InChI |
InChI=1S/C9H9NO2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h3-6H,1H2,2H3 |
Clave InChI |
OXLAWCNUPWRIRK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C=C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride](/img/structure/B15309514.png)
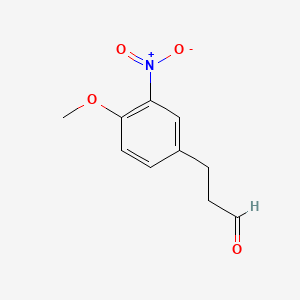

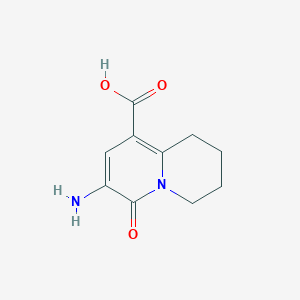
![Methyl 2-isopropyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15309529.png)

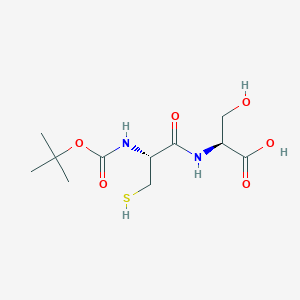
![rac-[(1R,2R)-2-(trifluoromethyl)cyclohexyl]methanesulfonamide](/img/structure/B15309547.png)
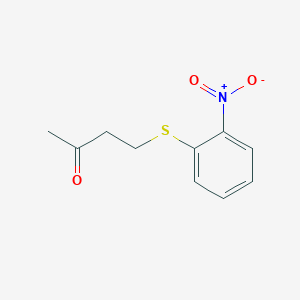


![Tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]acetate](/img/structure/B15309588.png)

